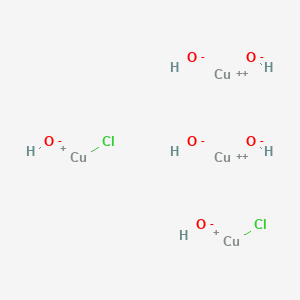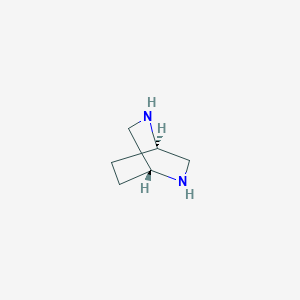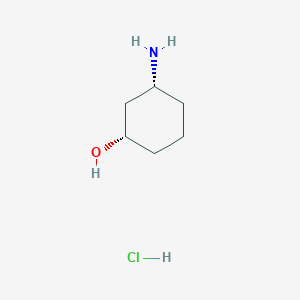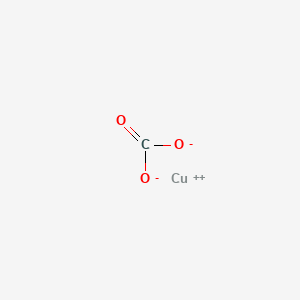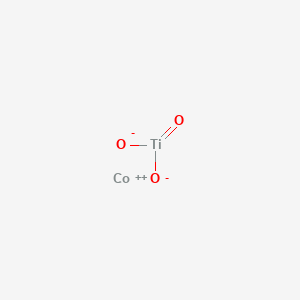
cobalt(II) pertitanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) pertitanate is a compound with the molecular formula CoO3Ti . It’s a combination of cobalt (2+), dioxido (oxo)titanium . The molecular weight of this compound is 154.798 g/mol .
Synthesis Analysis
Cobalt(II) complexes have been synthesized using various methods. For instance, cobalt titanate nanoparticles were synthesized using a polymeric precursor method at 700 °C for 150 minutes . The stages of the formation of CoTiO3, as well as the characterization of the resulting compounds, were done using X-ray diffraction and energy dispersive X-ray spectroscopy .Molecular Structure Analysis
The molecular structure of cobalt(II) pertitanate includes one cobalt atom, three oxygen atoms, and one titanium atom . The InChI string representation of the molecule isInChI=1S/Co.3O.Ti/q+2;;2*-1; . Chemical Reactions Analysis
While specific chemical reactions involving cobalt(II) pertitanate are not available, cobalt ions (Co²⁺) are known to participate in various reactions. For example, they can react with aqueous ammonia, sodium hydroxide, and ammonium thiocyanate .Physical And Chemical Properties Analysis
Cobalt(II) pertitanate has a molecular weight of 154.798 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. The exact mass is 154.865878 g/mol .Orientations Futures
While specific future directions for cobalt(II) pertitanate are not available, cobalt complexes have been studied for their potential in photosynthetic hydrogen evolution . Additionally, a deep ultraviolet hydrogel based on 2D low-cobalt-doped titanate has been invented, indicating potential future applications in this area .
Propriétés
IUPAC Name |
cobalt(2+);dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIEUTVEBKEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.798 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt(II) pertitanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

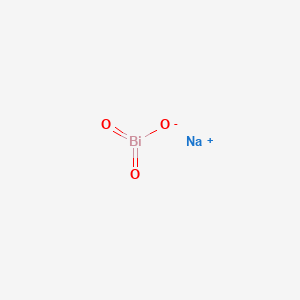
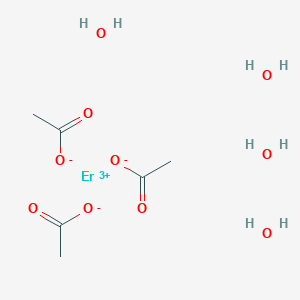
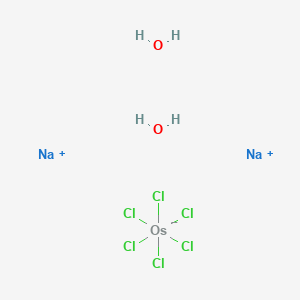

![24-Methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate](/img/structure/B8022944.png)

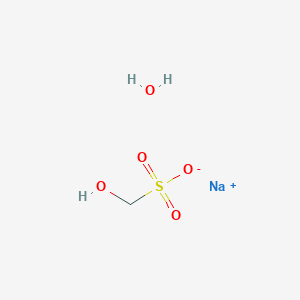
![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)
